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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

Cat. No.: B1247766

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Caffeoylquinic acid, a significant phenolic compound with a range of biological activities.
This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols, to
support research and development efforts.

Spectroscopic Data of 1-Caffeoylquinic Acid

The following sections present the key spectroscopic data for 1-Caffeoylquinic acid,
structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
following tables summarize the reported *H and 3C NMR chemical shifts for 1-Caffeoylquinic
acid. It is important to note that the chemical shifts can vary slightly depending on the solvent
and instrument frequency.

Table 1: *H NMR Spectral Data of 1-Caffeoylquinic Acid
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Chemical Shift (5,

Coupling Constant

Atom No. Multiplicity

ppm) (3, Hz)
Quinic Acid Moiety
H-1 ~5.4 m
H-2ax ~2.2 m
H-2eq ~2.3 m
H-3 ~4.2 m
H-4 ~3.8 m
H-5 ~4.9 m
H-6ax ~2.1 m
H-6eq ~2.3 m
Caffeoyl Moiety
H-2' ~7.05 d 2.0
H-5' ~6.78 d 8.2
H-6' ~6.95 dd 8.2,2.0
H-7' (0) ~7.60 d 15.9
H-8' (B) ~6.30 d 15.9

Note: The exact chemical shifts for the quinic acid protons in the 1-isomer can be subject to

some variation and overlap. The presented values are approximate based on data for related

caffeoylquinic acid isomers.

Table 2: 3C NMR Spectral Data of 1-Caffeoylquinic Acid
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Atom No. Chemical Shift (6, ppm)

Quinic Acid Moiety

C-1(C-0) ~76.0
C-2 ~37.5
C-3 ~70.5
c-4 ~72.0
C-5 ~71.0
C-6 ~37.0
C-7 (COOH) ~178.0

Caffeoyl Moiety

C-1 ~127.0
c-2 ~115.0
Cc-3 ~146.0
Cc-4' ~149.0
C-5' ~116.0
C-6' ~122.5
C-7' (a, C=0) ~147.0
C-8'(B) ~114.5
C-9' (C=0) ~168.0

Note: The chemical shifts are based on data reported for various caffeoylquinic acid isomers
and predicted values for the 1-isomer.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Caffeoylquinic acid is characterized by absorption bands corresponding
to its various functional groups. The data presented below is based on the known spectral

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5371769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013677/
https://www.researchgate.net/figure/LC-MS-molecular-ion-13-C-NMR-and-1-H-NMR-500-MHz-D-2-O-chemical-shifts-and_tbl2_333464430
https://www.benchchem.com/product/b1247766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

features of caffeic acid and quinic acid, which constitute the 1-Caffeoylquinic acid molecule.

Table 3: Predicted IR Absorption Bands for 1-Caffeoylquinic Acid

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment

O-H stretching (phenolic and
3550-3200 Strong, Broad alcoholic hydroxyls, carboxylic

acid)

) C-H stretching (aromatic and

3000-2850 Medium _ .

aliphatic)

C=0 stretching (carboxylic
~1710 Strong )

acid)

C=0 stretching (a,3-
~1690 Strong

unsaturated ester)
~1645 Strong C=C stretching (alkene)
1605, 1520 Medium C=C stretching (aromatic ring)

] C-O stretching (ester,

~1270 Medium ] ]

carboxylic acid)
~1180 Medium C-O stretching (alcohols)

Note: These are predicted values based on the analysis of the constituent parts of the
molecule.[4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1-Caffeoylquinic acid is dominated by the electronic transitions within
the caffeoyl moiety, which contains a conjugated system.

Table 4: UV-Vis Absorption Maxima (Amax) for 1-Caffeoylquinic Acid
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Wavelength (Amax, hm) Solvent

~328 Methanol or Ethanol
~298 (shoulder) Methanol or Ethanol
~246 Methanol or Ethanol
~217 Methanol or Ethanol

Note: The exact Amax values and the presence of shoulders can be influenced by the solvent
and pH of the solution.[1][8][9]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of 1-
Caffeoylquinic acid.

Isolation and Purification of 1-Caffeoylquinic Acid

A generalized workflow for the isolation of 1-Caffeoylquinic acid from a plant matrix is outlined
below.
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Plant Material (e.g., leaves, stems)

'

Extraction (e.g., with 70% Methanol)

'

Filtration and Concentration

'

Column Chromatography (e.g., MCI gel, Sephadex LH-20)

'

Fraction Collection and Analysis (TLC/HPLC)

'

Further Purification (e.g., Preparative HPLC)

'

Isolated 1-Caffeoylquinic Acid

'

Spectroscopic Analysis (NMR, IR, UV-Vis)

Click to download full resolution via product page

Isolation and Purification Workflow

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Caffeoylquinic acid in
0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to 0 ppm.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher.[1]

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include
a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the
expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-
2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer relaxation delay are typically required compared to *H NMR.

o 2D NMR: For unambiguous assignments, various 2D NMR experiments such as COSY
(Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of dry, purified 1-Caffeoylquinic acid with approximately 100-
200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die and press it under high pressure (several tons)
to form a transparent or translucent pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded in the mid-IR range (4000-400 cm™1).

UV-Vis Spectroscopy Protocol

e Sample Preparation:

o Prepare a stock solution of 1-Caffeoylquinic acid of a known concentration in a UV-grade
solvent (e.g., methanol or ethanol).

o Prepare a series of dilutions from the stock solution to a concentration that gives an
absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

 Instrumentation: Use a double-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Use the pure solvent as a blank to zero the instrument.
o Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

o ldentify the wavelengths of maximum absorbance (Amax).[10][11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a natural product like 1-Caffeoylquinic acid.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

